1H,2H,3H-Naphtho[2,1-b]pyran-2-amine
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Overview
Description
1H,2H,3H-Naphtho[2,1-b]pyran-2-amine is a chemical compound with the molecular formula C13H13NO It is a member of the naphthopyran family, characterized by a fused naphthalene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthol derivatives with amines in the presence of catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and substituted naphthopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H,2H,3H-Naphtho[2,1-b]pyran-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparison with Similar Compounds
- 1H-Naphtho[2,1-b]pyran-2-carboxylic acid
- 3H-Naphtho[2,1-b]pyran-2-amine
- 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-
Comparison: Compared to its analogs, 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromen-2-amine |
InChI |
InChI=1S/C13H13NO/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-6,10H,7-8,14H2 |
InChI Key |
VYEQPXFVMANMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
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